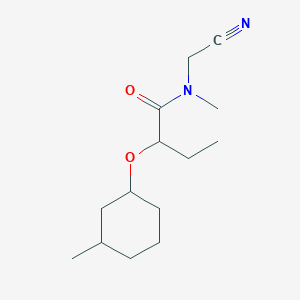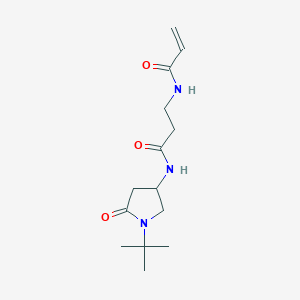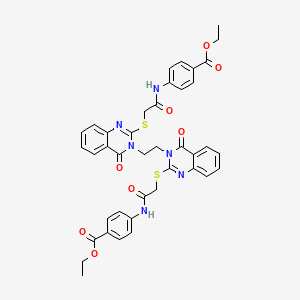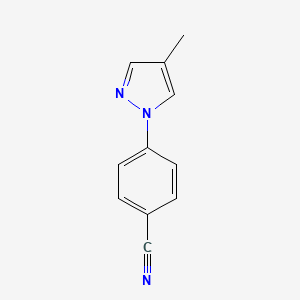
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-fluorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C15H20FN3O2S and its molecular weight is 325.4. The purity is usually 95%.
BenchChem offers high-quality N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-fluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-fluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photoaffinity Labeling
Photoaffinity labeling is a technique used to study protein-ligand interactions. A study demonstrated the use of p-Dimethylaminobenzene diazonium fluoroborate, a compound related to the class of N-dimethylaminobenzenesulfonamide derivatives, as a potential photoaffinity labeling reagent. It was shown to inactivate acetylcholinesterase via irradiation-induced electrophilic species formation or energy transfer reaction, indicating its utility in enzyme interaction studies (Goeldner & Hirth, 1980).
Imaging Techniques in Medical Diagnostics
In the context of Alzheimer's disease, derivatives of N-dimethylaminobenzenesulfonamide, such as [18F]FDDNP, have been used in positron emission tomography (PET) imaging to identify and monitor the progression of neurofibrillary tangles and beta-amyloid plaques in patients' brains. This application underscores the importance of such compounds in developing diagnostic tools for neurodegenerative diseases (Shoghi-Jadid et al., 2002).
Nonlinear Optical Properties
Research on 1-methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium derivatives, including those with benzenesulfonate, has highlighted their significance in nonlinear optical materials due to their excellent second-order nonlinear optical properties. Such studies are pivotal for advancing optical technologies and materials science (Ogawa et al., 2008).
Chromatography
In analytical chemistry, N-dimethylaminomethylene derivatives have been used for gas-liquid chromatography of primary sulfonamides. These derivatives exhibit favorable chromatographic properties and can be prepared at the submicrogram level, highlighting the role of N-dimethylaminobenzenesulfonamide derivatives in analytical methodologies (Vandenheuvel & Gruber, 1975).
特性
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-3-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2S/c1-18(2)15(14-8-5-9-19(14)3)11-17-22(20,21)13-7-4-6-12(16)10-13/h4-10,15,17H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZLNVFNPNACTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=CC=CC(=C2)F)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3-fluorobenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-amine dihydrochloride](/img/structure/B2412244.png)
![N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrobromide](/img/structure/B2412246.png)

![1-ethyl-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2412249.png)
![(5-Amino-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2412250.png)






![4-[(diethylamino)sulfonyl]-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B2412263.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2412265.png)
